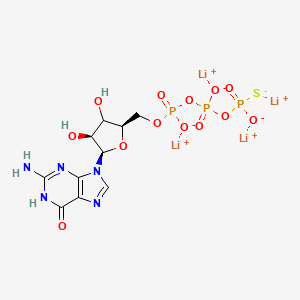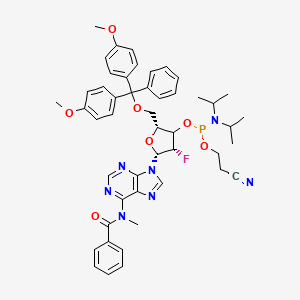
Cathepsin G(1-5)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cathepsin G is a serine protease that plays a crucial role in the immune system. It is primarily found in the azurophil granules of neutrophilic polymorphonuclear leukocytes. This enzyme is involved in the degradation of proteins and peptides, contributing to the immune response by breaking down pathogens and facilitating tissue remodeling at sites of inflammation .
準備方法
Synthetic Routes and Reaction Conditions
Cathepsin G is typically synthesized through recombinant DNA technology. The gene encoding Cathepsin G is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the enzyme, which is subsequently purified using chromatographic techniques .
Industrial Production Methods
Industrial production of Cathepsin G involves large-scale fermentation processes. The recombinant host cells are grown in bioreactors, where they produce the enzyme in significant quantities. The enzyme is then extracted and purified through a series of filtration and chromatography steps to obtain a high-purity product suitable for various applications .
化学反応の分析
Types of Reactions
Cathepsin G undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions
The enzyme exhibits dual specificity, combining trypsin and chymotrypsin-like properties. It can cleave peptide bonds formed by the carboxyl group of both positively charged (arginine, lysine) and aromatic (phenylalanine, leucine, tyrosine) amino acid residues . Common reagents used in these reactions include specific substrates that mimic the natural targets of Cathepsin G, as well as inhibitors that can modulate its activity .
Major Products Formed
The major products formed from the reactions catalyzed by Cathepsin G are smaller peptides and amino acids. These products result from the cleavage of larger protein substrates, contributing to the degradation and recycling of cellular components .
科学的研究の応用
Cathepsin G has a wide range of scientific research applications:
Chemistry: It is used in studies involving protein degradation and peptide synthesis.
Industry: The enzyme is utilized in the production of pharmaceuticals and as a tool in biochemical research.
作用機序
Cathepsin G exerts its effects through proteolytic cleavage of peptide bonds in proteins and peptides. It targets specific amino acid residues, leading to the breakdown of substrates into smaller fragments. This process is essential for the regulation of immune responses, as it activates and mobilizes immune cells to sites of infection or tissue damage . The enzyme also modulates the activity of cytokines and chemokines, contributing to the inflammatory response .
類似化合物との比較
Cathepsin G is part of a family of serine proteases that includes other enzymes such as neutrophil elastase and proteinase 3. While all these enzymes share similar proteolytic functions, Cathepsin G is unique in its dual specificity, allowing it to cleave both trypsin-like and chymotrypsin-like substrates . This property distinguishes it from other serine proteases, which typically have more restricted substrate specificities .
List of Similar Compounds
- Neutrophil elastase
- Proteinase 3
- Chymotrypsin
- Trypsin
Cathepsin G’s unique ability to target a broader range of substrates makes it a valuable tool in both research and therapeutic applications .
特性
分子式 |
C22H42N8O6 |
|---|---|
分子量 |
514.6 g/mol |
IUPAC名 |
(2S)-2-[[2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C22H42N8O6/c1-5-12(3)17(23)19(33)30-18(13(4)6-2)20(34)28-10-15(31)27-11-16(32)29-14(21(35)36)8-7-9-26-22(24)25/h12-14,17-18H,5-11,23H2,1-4H3,(H,27,31)(H,28,34)(H,29,32)(H,30,33)(H,35,36)(H4,24,25,26)/t12-,13-,14-,17-,18-/m0/s1 |
InChIキー |
GVOAJEJRLHTQNZ-LYHUEXMXSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |
正規SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2S,10R,12R)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl pyridine-4-carboxylate](/img/structure/B12370757.png)


![[4-[[(2S)-2-[[(2S)-2-[[(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12370779.png)









